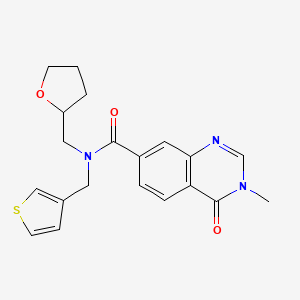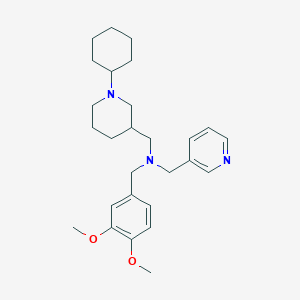![molecular formula C22H25NO3 B3886163 [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B3886163.png)
[1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol
Übersicht
Beschreibung
[1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a pyrrolidine ring, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the methoxy and methyl groups, followed by the attachment of the pyrrolidine ring. The final step includes the addition of the methanol group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of advanced reactors and purification systems ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the benzofuran or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biological macromolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific reactivity and stability.
Wirkmechanismus
The mechanism of action of [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol include other benzofuran derivatives and pyrrolidine-containing molecules. Examples include:
- [2-(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)ethanol]
- [1-(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)pyrrolidine]
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Eigenschaften
IUPAC Name |
[1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-15-22(16-7-4-3-5-8-16)19-12-20(25-2)17(11-21(19)26-15)13-23-10-6-9-18(23)14-24/h3-5,7-8,11-12,18,24H,6,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLKTPCWFHUZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)OC)CN3CCCC3CO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3886083.png)

![ethyl 4-[(1-methyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B3886093.png)
![methyl (2S,4S)-1-methyl-4-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3886098.png)
![1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B3886100.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-methoxy-N,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B3886105.png)
![3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3886120.png)
![6-methoxy-3-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B3886125.png)
![3-[(cyclopropylcarbonyl)amino]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B3886139.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3886145.png)
![ethyl 4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3886148.png)
![2-methyl-1-[3-(5-methyl-2-furyl)butyl]piperidine](/img/structure/B3886151.png)

![N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-methyl-4-piperidinamine](/img/structure/B3886192.png)
